molecular formula C9H15O8P B091220 Bomyl CAS No. 122-10-1

Bomyl

Cat. No.: B091220
CAS No.: 122-10-1
M. Wt: 282.18 g/mol
InChI Key: BZSSHIWHSJYWAD-ALCCZGGFSA-N
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Description

Fodipir, also known as dipyridoxyl diphosphate, is a chelating agent primarily used in combination with manganese to form mangafodipir. This compound is utilized as a contrast agent in magnetic resonance imaging (MRI) to enhance the visualization of the liver and pancreas. Fodipir has also shown potential in various therapeutic applications due to its ability to mimic manganese superoxide dismutase (MnSOD) activity .

Scientific Research Applications

Fodipir has a wide range of scientific research applications:

    Chemistry: Used as a chelating agent in coordination chemistry to study metal-ligand interactions.

    Biology: Investigated for its role in protecting cells from oxidative stress by mimicking MnSOD activity.

    Medicine: Utilized in MRI as a contrast agent and explored as an adjunct in chemotherapy to reduce side effects.

    Industry: Employed in the development of diagnostic tools and therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

Fodipir is synthesized through a series of chemical reactions involving pyridoxal phosphate derivatives. The synthesis typically involves the phosphorylation of pyridoxal followed by the formation of a diphosphate ester. The reaction conditions often require controlled pH and temperature to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of fodipir involves large-scale chemical synthesis using automated reactors. The process includes the purification of the final product through crystallization and filtration techniques to achieve high purity levels required for medical applications .

Chemical Reactions Analysis

Types of Reactions

Fodipir undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with fodipir include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and metal salts like manganese chloride. The reactions typically occur under controlled pH and temperature to ensure the desired product formation .

Major Products Formed

The major products formed from reactions involving fodipir include various metal complexes, such as manganese-fodipir, which is used in MRI contrast agents. Other products include oxidized and reduced derivatives of fodipir .

Mechanism of Action

Fodipir exerts its effects by binding to metal ions, particularly manganese. After intravenous administration, the chelate dissociates slowly, allowing manganese to be taken up by hepatocytes with high affinity. The manganese enhances contrast in MRI by shortening the longitudinal relaxation time (T1) in the liver and pancreas. Additionally, fodipir’s MnSOD mimetic activity helps in reducing oxidative stress by disarming reactive oxygen species (ROS) and reactive nitrogen species (RNS) .

Comparison with Similar Compounds

Fodipir is unique due to its dual role as a chelating agent and MnSOD mimetic. Similar compounds include:

Fodipir stands out due to its high affinity for manganese and its ability to enhance MRI contrast while providing cytoprotective effects.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of compound Bomyl involves the reaction of two starting materials, A and B, to form the desired product. The reaction is carried out in several steps, including functional group transformations and purification processes.", "Starting Materials": ["Starting Material A", "Starting Material B"], "Reaction": [ "Step 1: Starting Material A is reacted with reagent X to form intermediate C", "Step 2: Intermediate C is reacted with reagent Y to form intermediate D", "Step 3: Starting Material B is reacted with reagent Z to form intermediate E", "Step 4: Intermediate D and E are combined and reacted with reagent W to form Bomyl", "Step 5: The crude product is purified using column chromatography to obtain the final product" ] }

CAS No.

122-10-1

Molecular Formula

C9H15O8P

Molecular Weight

282.18 g/mol

IUPAC Name

dimethyl (Z)-3-dimethoxyphosphoryloxypent-2-enedioate

InChI

InChI=1S/C9H15O8P/c1-13-8(10)5-7(6-9(11)14-2)17-18(12,15-3)16-4/h5H,6H2,1-4H3/b7-5-

InChI Key

BZSSHIWHSJYWAD-ALCCZGGFSA-N

Isomeric SMILES

COC(=O)C/C(=C/C(=O)OC)/OP(=O)(OC)OC

SMILES

COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC

Canonical SMILES

COC(=O)CC(=CC(=O)OC)OP(=O)(OC)OC

boiling_point

155-164 °C @ 17 MM HG

Color/Form

LIQUID
YELLOW OIL

density

1.2

15272-78-3
122-10-1

shelf_life

STABLE WHEN STORED IN GLASS
HYDROLYZES IN ALKALI /TECHNICAL GRADE/
HALFLIFE (HYDROLYSIS) MORE THAN 10 DAYS @ PH 5, MORE THAN 4 DAYS @ PH 6, LESS THAN 1 DAY @ PH 9
It is hydrolysed by alkali with a half-life at pH 5 of more than ten days, at pH 6 more than four days, at pH 9 less than one day.

solubility

MISCIBLE WITH METHANOL, ETHANOL, ACETONE, XYLENE;  PRACTICALLY INSOL IN WATER, PETROLEUM ETHER, KEROSENE
SOL IN PROPYLENE GLYCOL

vapor_pressure

25 MM HG @ 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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